1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol
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Overview
Description
1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a prop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-fluorobenzaldehyde or 5-bromo-2-fluorobenzoic acid.
Reduction: Formation of 1-(5-bromo-2-fluorophenyl)propan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-fluorophenyl)propan-2-ol: Similar structure but with a different functional group.
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: Contains a cyclopropyl group instead of a prop-2-en-1-ol group.
Uniqueness
1-(5-Bromo-2-fluorophenyl)prop-2-en-1-ol is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a prop-2-en-1-ol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H8BrFO |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9,12H,1H2 |
InChI Key |
DEIKCSZDRHXECS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
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